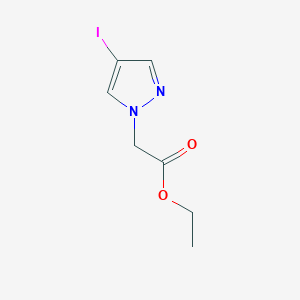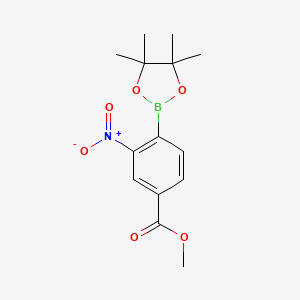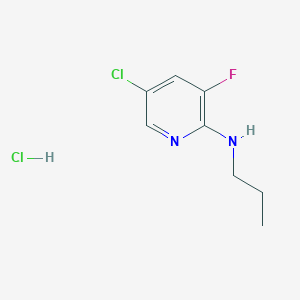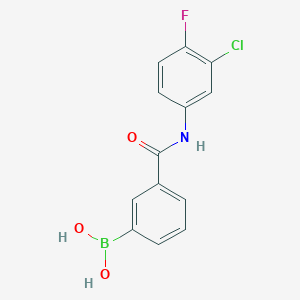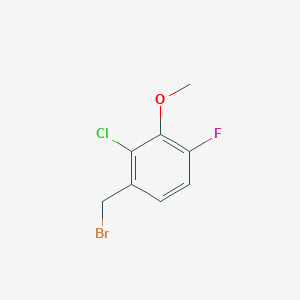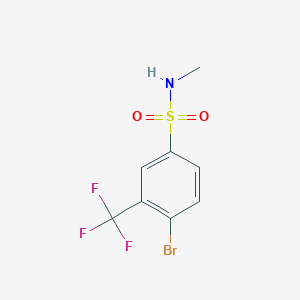
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Vue d'ensemble
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitization
- 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives have been explored in the development of zinc phthalocyanine compounds. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment. Their effectiveness is attributed to high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
- Similar zinc(II) phthalocyanine complexes containing benzenesulfonamide derivative substituents have been synthesized and characterized. These complexes demonstrate significant potential in photocatalytic applications due to their photophysical and photochemical properties (Öncül, Öztürk, & Pişkin, 2021).
Synthetic Chemistry and Drug Development
- The compound has been used in the synthesis of various small molecular antagonists. These antagonists are investigated for potential applications in targeting HIV-1 infection prevention (Cheng De-ju, 2015).
- In a related context, the chemical structure of benzenesulfonamide derivatives, including those with the trifluoromethyl group, has been utilized to develop potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit varied biological activities and may serve as candidates for therapeutic development (Küçükgüzel et al., 2013).
Chemical Synthesis Methods
- Efficient catalyst-free and metal-free methods have been developed for the bromoamidation of unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide. This approach is significant for organic synthesis, providing a simpler route for creating complex molecules (Yu, Chen, Cheng, & Yeung, 2015).
- The synthesis of ynamides via copper-mediated coupling of dibromoalkenes with nitrogen nucleophiles has also been explored using similar sulfonamide compounds. This research contributes to the understanding of regioselective coupling in organic synthesis (Coste, Couty, & Evano, 2011).
Propriétés
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAECPINMLAJRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674357 | |
| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020253-01-3 | |
| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



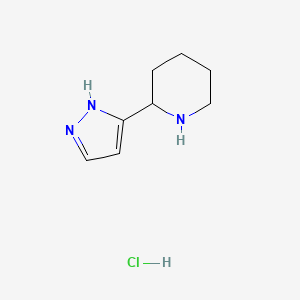
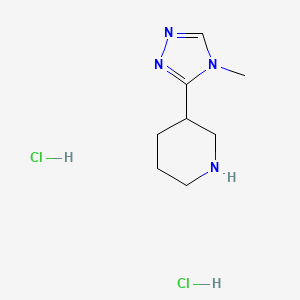
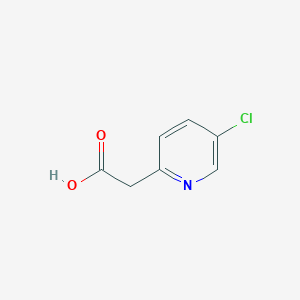
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
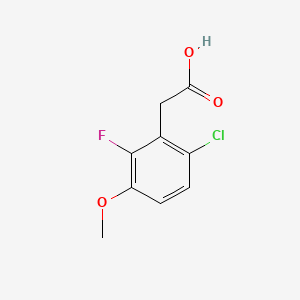
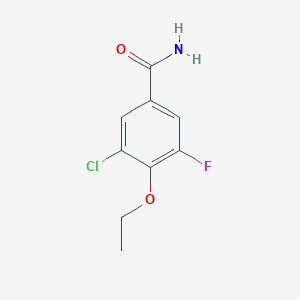

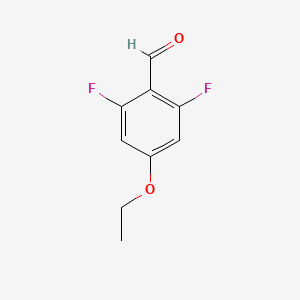
![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)
